molecular formula C34H45NO6 B1437313 Fesoterodine (L-mandelate)

Fesoterodine (L-mandelate)

货号: B1437313
分子量: 563.7 g/mol
InChI 键: BUMCIEARGQDQNL-SXTNJFIWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 费索特罗丁(L-扁桃酸盐)的制备涉及费索特罗丁与L-扁桃酸的反应。 其中一种方法包括将费索特罗丁与2-氯扁桃酸接触 该过程导致形成费索特罗丁扁桃酸盐,可以进一步纯化以获得高纯度费索特罗丁游离碱或其药学上可接受的盐 .

工业生产方法: 费索特罗丁(L-扁桃酸盐)的工业生产方法侧重于实现高纯度和高产率。 该过程涉及费索特罗丁扁桃酸盐的固态形式及其药物组合物 生产过程确保最终产品基本不含杂质,使其适用于医药应用 .

化学反应分析

反应类型: 费索特罗丁(L-扁桃酸盐)会发生几种类型的化学反应,包括水解、氧化和取代。 该化合物在血浆中被非特异性酯酶快速且广泛地水解为其活性代谢物5-羟甲基托特罗丁 .

常用试剂和条件: 涉及费索特罗丁(L-扁桃酸盐)反应中常用的试剂包括用于水解的酯酶和用于溶解的各种溶剂 。 这些反应的条件通常是温和的,涉及生理pH值和温度。

形成的主要产物: 费索特罗丁(L-扁桃酸盐)水解形成的主要产物是5-羟甲基托特罗丁,它是其药理作用的活性代谢物 .

科学研究应用

Treatment of Overactive Bladder

Fesoterodine is primarily indicated for the treatment of OAB, characterized by symptoms such as urgency, frequency, and urge incontinence. Several studies have demonstrated its effectiveness:

  • Efficacy in Elderly Populations : A randomized controlled trial involving 794 elderly participants showed that fesoterodine significantly improved urgency episodes and overall bladder function compared to placebo. Improvements were noted in various patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale (TBS) .
  • Flexible Dosing Regimen : Research indicates that a flexible dosing regimen of fesoterodine can enhance patient adherence and satisfaction. In a study assessing sexual function in women with OAB, it was found that fesoterodine did not adversely affect sexual health while providing symptomatic relief .

Extended Release Formulations

The development of extended-release formulations of fesoterodine has been a significant advancement. These formulations allow for once-daily dosing, improving patient compliance and minimizing side effects associated with peak concentrations of the drug .

Safety and Side Effects

Common side effects reported include dry mouth (34%) and constipation (9%), which are consistent with antimuscarinic agents. However, these side effects were less frequent than those observed with other treatments for OAB . Importantly, the overall safety profile of fesoterodine appears favorable, with no significant cognitive decline observed in elderly patients during clinical trials .

Efficacy Studies

  • A systematic review of multiple studies indicated that fesoterodine effectively reduces the frequency of micturition and urgency episodes across various demographics, including older adults .
  • In a study focusing on sexual function, fesoterodine's impact was assessed over 12 weeks in women with OAB. Results showed no significant negative effects on sexual function while providing symptomatic relief from OAB symptoms .

Pharmacokinetics and Metabolism

Fesoterodine is rapidly metabolized to its active form after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The extended-release formulation ensures a steady release over 24 hours, which is crucial for managing chronic conditions like OAB .

Data Table: Summary of Clinical Findings on Fesoterodine

Study ReferencePopulationDurationKey Findings
Elderly adults12 weeksSignificant improvement in urgency episodes
Women with OAB12 weeksNo adverse effects on sexual function
General populationVariousEffective in reducing micturition frequency

生物活性

Fesoterodine (L-mandelate) is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.

Fesoterodine acts as a nonsubtype selective antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting M1, M2, M3, M4, and M5 subtypes. Its pKi values indicate varying affinities for these receptors:

Receptor Subtype pKi Value
M18.0
M27.7
M37.4
M47.3
M57.5

This profile suggests that fesoterodine is particularly effective in modulating bladder function by reducing micturition frequency and urgency while increasing bladder capacity .

Pharmacokinetics

Fesoterodine is a prodrug that undergoes rapid hydrolysis in the plasma to its active metabolite, Desfesoterodine (5-hydroxymethyl tolterodine). This metabolic pathway is facilitated by nonspecific esterases and is independent of the cytochrome P450 enzyme system, which contributes to its predictable pharmacokinetic profile. The drug exhibits dual excretion pathways and minimal central nervous system penetration, making it suitable for patients with renal or hepatic insufficiencies .

Clinical Efficacy

Research has demonstrated that fesoterodine effectively reduces OAB symptoms. A comprehensive review highlighted its clinical efficacy in decreasing urgency severity and urgency incontinence episodes while increasing the volume voided per micturition. In clinical trials, fesoterodine has shown statistically significant improvements over placebo in various patient populations .

Case Studies

  • Efficacy in Elderly Patients : A study focusing on geriatric populations indicated that fesoterodine was well-tolerated with minimal side effects compared to other antimuscarinics, making it a preferred option for older adults suffering from OAB .
  • Comparison with Tolterodine : A head-to-head trial comparing fesoterodine with tolterodine revealed that fesoterodine provided superior symptom relief with a comparable safety profile .

In Vivo Studies

In animal models, specifically using female Sprague-Dawley rats, fesoterodine demonstrated significant effects on bladder function:

  • Dosage : Administered intravenously at doses ranging from 0.01 to 1 mg/kg.
  • Results : At the lowest tested dose (0.01 mg/kg), fesoterodine significantly reduced micturition pressure and increased bladder capacity and intercontraction intervals (ICIs) .

常见问题

Q. What are the primary pharmacological targets of Fesoterodine (L-mandelate), and how can their selectivity be experimentally validated?

Level: Basic
Methodological Answer:
Fesoterodine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting M3 and M1 subtypes implicated in bladder contraction. Selectivity can be validated using:

  • Radioligand binding assays to quantify receptor affinity (e.g., Ki values via competitive inhibition with labeled ligands like [³H]-NMS) .
  • Functional assays (e.g., calcium mobilization in transfected cells) to assess potency across mAChR subtypes (hM1, hM3) .
  • In vivo models measuring bladder pressure responses to acetylcholine before/after Fesoterodine administration .

Q. How should researchers design preclinical studies to assess Fesoterodine’s antimuscarinic efficacy while minimizing off-target effects?

Level: Advanced
Methodological Answer:

  • In vitro: Use tissue-specific models (e.g., bladder smooth muscle strips) to evaluate dose-dependent inhibition of carbachol-induced contractions. Include control experiments with atropine to confirm mAChR specificity .
  • In vivo: Employ cystometry in animal models (e.g., rats with induced detrusor overactivity) to measure changes in voiding frequency. Monitor off-target effects via telemetry for cardiovascular parameters (heart rate, blood pressure) .
  • Pharmacokinetic profiling: Measure plasma and tissue concentrations of Fesoterodine’s active metabolite (5-hydroxymethyl tolterodine) to correlate efficacy with bioavailability .

Q. What methodological considerations are critical when comparing Fesoterodine’s clinical efficacy with other antimuscarinics in meta-analyses?

Level: Advanced
Methodological Answer:

  • Standardize endpoints: Use validated metrics like "mean reduction in daily urge incontinence episodes" or "patient-reported improvement scales" .
  • Adjust for heterogeneity: Apply meta-regression to account for variables such as baseline severity, dosing regimens (4 mg vs. 8 mg), and patient demographics (e.g., age, comorbidities) .
  • Address bias: Include only double-blind, randomized controlled trials (RCTs) and assess publication bias via funnel plots .

Q. How can contradictions in clinical trial data regarding Fesoterodine’s dose-response relationships be systematically analyzed?

Level: Advanced
Methodological Answer:

  • Dose-escalation studies: Compare responder rates between 4 mg and 8 mg doses using logistic regression models, adjusting for covariates like renal function .
  • Bayesian analysis: Re-analyze conflicting data (e.g., Chapple et al. 2008 vs. Sand et al. 2009) to estimate posterior probabilities of efficacy .
  • Mechanistic modeling: Integrate pharmacokinetic/pharmacodynamic (PK/PD) data to explain inter-individual variability in drug response .

Q. What standardized protocols exist for evaluating Fesoterodine’s environmental impact in ecotoxicity studies?

Level: Basic
Methodological Answer:

  • Calculate physicochemical parameters: Determine log Pow (octanol-water partition coefficient) at pH 7 to assess bioaccumulation potential. Fesoterodine’s log Pow = 0 suggests low persistence .
  • Predict environmental concentrations (PEC): Use the EUSES model to estimate PEC in surface water (default Fpen value). A PECsw > 0.01 µg/L triggers Phase II risk assessment .
  • Tiered testing: Begin with Daphnia magna acute toxicity assays, progressing to algal growth inhibition studies if thresholds are exceeded .

Q. What are the key parameters for assessing Fesoterodine’s safety profile in preclinical models, and how do regulatory guidelines inform this process?

Level: Basic
Methodological Answer:

  • Acute toxicity: Conduct OECD Guideline 423 studies in rodents, monitoring for GHS-classified hazards (e.g., oral LD50, skin/eye irritation) .
  • Genotoxicity: Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
  • Cardiovascular safety: Assess QT interval prolongation risk in Langendorff-perfused heart models .

Q. How do age-related pharmacokinetic variations influence the design of clinical trials for Fesoterodine in older adults?

Level: Advanced
Methodological Answer:

  • Population PK modeling: Incorporate covariates like glomerular filtration rate (GFR) and hepatic CYP2D6 activity to predict metabolite exposure .
  • Dose adjustment: Stratify elderly cohorts by renal function (e.g., Cockcroft-Gault equation) to avoid overdosing in patients with CrCl < 30 mL/min .
  • Safety monitoring: Implement extended ECG monitoring for arrhythmias and cognitive assessments to detect anticholinergic CNS effects .

Q. What in vitro and in vivo models are most appropriate for studying Fesoterodine’s metabolite activity and tissue-specific effects?

Level: Advanced
Methodological Answer:

  • In vitro: Use human liver microsomes to characterize CYP2D6-mediated conversion of Fesoterodine to 5-hydroxymethyl tolterodine .
  • In vivo: Employ transgenic mice expressing human CYP2D6 to study metabolite pharmacokinetics and bladder vs. salivary gland receptor occupancy .
  • Tissue-specific profiling: Apply autoradiography with [¹¹C]-labeled Fesoterodine to map receptor binding in target (bladder) vs. off-target (brain, heart) tissues .

Q. What statistical approaches are recommended for handling missing data in longitudinal studies investigating Fesoterodine’s long-term outcomes?

Level: Advanced
Methodological Answer:

  • Multiple imputation: Use chained equations (MICE) to handle missing follow-up data, assuming missing-at-random (MAR) mechanisms .
  • Sensitivity analysis: Compare results under different missing-data assumptions (e.g., worst-case vs. best-case scenarios) .
  • Mixed-effects models: Account for within-subject correlations and attrition bias in repeated-measures designs .

Q. How can researchers optimize receptor binding assays to determine Fesoterodine’s affinity across different mAChR subtypes?

Level: Basic
Methodological Answer:

  • Membrane preparation: Isolate mAChR-rich tissues (e.g., rat bladder for M3, brain for M1) or use transfected cell lines (CHO-K1/hM3Dq) .
  • Competitive binding: Incubate with [³H]-N-methylscopolamine ([³H]-NMS) and varying Fesoterodine concentrations. Calculate Ki using Cheng-Prusoff equation .
  • Validation: Compare results with positive controls (e.g., atropine for pan-muscarinic blockade) and subtype-selective antagonists (e.g., darifenacin for M3) .

属性

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMCIEARGQDQNL-SXTNJFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine (L-mandelate)
Reactant of Route 2
Fesoterodine (L-mandelate)
Reactant of Route 3
Reactant of Route 3
Fesoterodine (L-mandelate)
Reactant of Route 4
Fesoterodine (L-mandelate)
Reactant of Route 5
Fesoterodine (L-mandelate)
Reactant of Route 6
Fesoterodine (L-mandelate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。